
3-(4-Bromothiophen-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromothiophen-2-yl)benzonitrile is an organic compound with the molecular formula C11H6BrNS It is a derivative of benzonitrile, where a bromothiophene moiety is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromothiophen-2-yl)benzonitrile typically involves the reaction of 4-bromothiophene-2-carboxylic acid with appropriate reagents to introduce the benzonitrile group. One common method involves the use of haloaryl isothiocyanates and subsequent cyclization by heating in aqueous sodium hydroxide . This reaction yields the desired product with good efficiency.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Bromothiophen-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and catalysts such as palladium.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups attached to the thiophene ring.
Aplicaciones Científicas De Investigación
3-(4-Bromothiophen-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromothiophen-2-yl)benzonitrile involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Thiophene-Linked 1,2,4-Triazoles: These compounds share the thiophene moiety and have been studied for their antimicrobial and chemotherapeutic profiles.
Benzimidazole Derivatives: These compounds have similar structural features and are known for their antibacterial activity.
Uniqueness: 3-(4-Bromothiophen-2-yl)benzonitrile is unique due to the presence of both the bromothiophene and benzonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H6BrNS |
|---|---|
Peso molecular |
264.14 g/mol |
Nombre IUPAC |
3-(4-bromothiophen-2-yl)benzonitrile |
InChI |
InChI=1S/C11H6BrNS/c12-10-5-11(14-7-10)9-3-1-2-8(4-9)6-13/h1-5,7H |
Clave InChI |
LIKYXYKJLIRPAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC(=CS2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{6-Azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13218078.png)

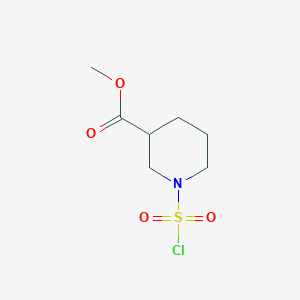
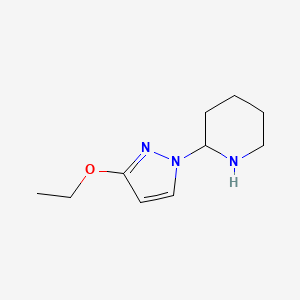
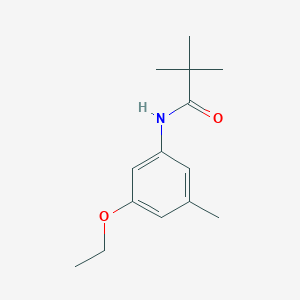

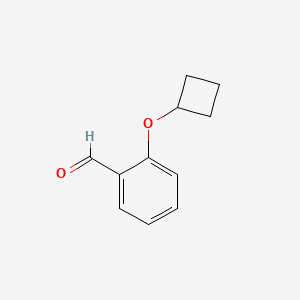
![5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13218128.png)
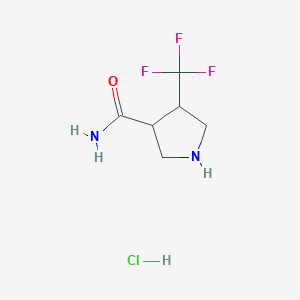
![N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B13218142.png)
![N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine](/img/structure/B13218148.png)
![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)


